Immune Cell Migration-IN-2: A Technical Overview of a Novel ROCK2 Inhibitor
Immune Cell Migration-IN-2: A Technical Overview of a Novel ROCK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune cell migration-IN-2 is a potent, small-molecule inhibitor of immune cell migration, distinguished by its high efficacy in in vitro T-cell adhesion assays. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions, particularly dry eye disease and other retinal diseases.[1][2] This technical guide provides a comprehensive overview of the available information on Immune cell migration-IN-2, including its mechanism of action, discovery, and relevant experimental contexts.
Discovery
Immune cell migration-IN-2 was identified as a potent inhibitor of immune cell migration and is cited as being extracted from patent WO2019001171, specifically from example 11.[1][2][3] The compound is also known by its chemical name, N-(1H-Indazol-5-yl)-2-oxo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide. Initial characterization demonstrated its ability to inhibit T-cell adhesion with high potency.
Synthesis
Detailed information regarding the complete synthesis protocol for Immune cell migration-IN-2 is proprietary and contained within patent literature that is not publicly accessible at the time of this writing. The compound is described as a click chemistry reagent containing an alkyne group, suggesting that its synthesis likely involves a terminal alkyne that can be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2][3]
Mechanism of Action: Targeting the ROCK2 Signaling Pathway
Available information indicates that Immune cell migration-IN-2 functions as an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton, which is essential for cell motility, adhesion, and contraction.
The ROCK2 signaling pathway is a critical regulator of immune cell migration. Upon activation by upstream signals, such as chemokines binding to their receptors, the small GTPase RhoA activates ROCK2. Activated ROCK2 then phosphorylates downstream substrates, leading to a cascade of events that culminates in the reorganization of the actin cytoskeleton, formation of stress fibers, and ultimately, cell migration. By inhibiting ROCK2, Immune cell migration-IN-2 disrupts this process, thereby preventing immune cells from migrating to sites of inflammation.
Furthermore, ROCK2 signaling is implicated in the differentiation of T helper cells. Specifically, ROCK2 activity promotes the differentiation of pro-inflammatory Th17 cells while inhibiting the development of anti-inflammatory regulatory T cells (Tregs). This is achieved, in part, through the phosphorylation of the transcription factors STAT3 and STAT5. Inhibition of ROCK2 can therefore shift the balance from a pro-inflammatory to an anti-inflammatory T-cell response.
Below is a diagram illustrating the central role of ROCK2 in the immune cell migration signaling pathway.
Caption: Inhibition of ROCK2 by Immune cell migration-IN-2.
Quantitative Data
The primary quantitative data available for Immune cell migration-IN-2 is its half-maximal effective concentration (EC50) in a T-cell adhesion assay.
| Parameter | Value | Assay |
| EC50 | 13.5 nM | T-cell Adhesion Assay |
Table 1: In Vitro Potency of Immune cell migration-IN-2[1][2][3]
Experimental Protocols
While the specific, detailed experimental protocols used for the characterization of Immune cell migration-IN-2 are not publicly available, a general methodology for a static T-cell adhesion assay is provided below. This protocol is representative of the type of assay used to determine the EC50 value of the compound.
Static T-Cell Adhesion Assay Protocol
Objective: To quantify the adhesion of T-cells to a substrate, typically an extracellular matrix protein or a cell line expressing adhesion molecules, and to determine the inhibitory effect of a compound on this process.
Materials:
-
96-well flat-bottom microplates
-
Coating buffer (e.g., PBS)
-
Adhesion molecule (e.g., Fibronectin, ICAM-1)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
Cell culture medium
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Test compound (Immune cell migration-IN-2)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired adhesion molecule (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding by incubating the wells with blocking buffer for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label T-cells with a fluorescent dye according to the manufacturer's protocol (e.g., 1 µM Calcein-AM for 30 minutes at 37°C).
-
Wash the cells twice with serum-free medium to remove excess dye.
-
Resuspend the labeled cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Add various concentrations of Immune cell migration-IN-2 to the cell suspension and incubate for a predetermined time (e.g., 30 minutes at 37°C).
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to each well of the coated and blocked 96-well plate.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS or cell lysis buffer to each well.
-
Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Calculate the percentage of adherent cells for each concentration of the test compound relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of adhesion against the log concentration of the compound and fitting the data to a dose-response curve.
-
Below is a workflow diagram for a typical T-cell adhesion assay.
Caption: Workflow of a static T-cell adhesion assay.
Conclusion and Future Directions
Immune cell migration-IN-2 is a promising inhibitor of immune cell migration with a potent in vitro profile. Its mechanism of action, through the inhibition of ROCK2, places it within a class of therapeutic agents with significant potential for the treatment of various inflammatory and autoimmune disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical models of disease. The development of a detailed and accessible synthesis protocol would also be crucial for advancing the investigation of this compound.
